(2S)-2-butanamidopropanoic acid
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Overview
Description
(2S)-2-butanamidopropanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of both an amide and a carboxyl functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-butanamidopropanoic acid typically involves the reaction of butanoic acid with an appropriate amine under specific conditions. One common method is the amidation reaction, where butanoic acid is reacted with an amine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-butanamidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
(2S)-2-butanamidopropanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-2-butanamidopropanoic acid exerts its effects involves interactions with specific molecular targets. The amide and carboxyl groups can form hydrogen bonds with proteins and enzymes, influencing their activity and stability. These interactions can modulate various biochemical pathways, making the compound valuable in research and therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-methylbutanoic acid: Similar in structure but contains an amino group instead of an amide.
(2S)-2-hydroxybutanoic acid: Contains a hydroxyl group instead of an amide.
(2S)-2-aminobutanoic acid: Contains an amino group and is structurally similar.
Uniqueness
(2S)-2-butanamidopropanoic acid is unique due to the presence of both an amide and a carboxyl group, which allows it to participate in a diverse range of chemical reactions and interactions. This dual functionality makes it a versatile compound in various scientific and industrial applications.
Biological Activity
(2S)-2-butanamidopropanoic acid, a chiral compound with a unique structure featuring an amide functional group and a propanoic acid moiety, has garnered attention for its diverse biological activities. This article explores its properties, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound's stereochemistry, denoted as (2S), is crucial for its biological interactions. The presence of both an amide and a carboxylic acid group allows it to participate in various biochemical reactions, making it relevant in medicinal chemistry and drug development.
Biological Activities
This compound exhibits several notable biological activities:
- Antioxidant Properties : The compound has shown the ability to scavenge free radicals, which may help in preventing oxidative stress-related diseases. This property suggests potential applications in health supplements and therapeutic formulations aimed at combating oxidative damage .
- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties. Its effectiveness against various pathogens makes it a candidate for further investigation in antibiotic development .
- Neuroprotective Effects : Evidence suggests that this compound can protect neuronal cells from damage, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. This neuroprotective activity highlights its potential as a therapeutic agent in neurology .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been proposed:
- Free Radical Scavenging : The antioxidant activity is likely mediated through the compound's ability to donate electrons to free radicals, thus neutralizing them and reducing cellular damage.
- Inhibition of Pathogen Growth : The antimicrobial effects could be due to the disruption of microbial cell membranes or interference with metabolic pathways essential for pathogen survival.
- Neuroprotection : The neuroprotective effects may involve the modulation of signaling pathways related to cell survival and apoptosis, potentially enhancing neuronal resilience against stressors.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
L-Alanine | Simple amino acid | Neurotransmitter precursor |
L-Valine | Branched-chain amino acid | Energy source; protein synthesis |
L-Leucine | Branched-chain amino acid | Stimulates muscle protein synthesis |
3-Aminobutyric Acid | Amino acid derivative | Neuroprotective effects |
This compound | Chiral amide with propanoic acid moiety | Antioxidant, antimicrobial, neuroprotective |
This table illustrates that while many amino acids have specific roles in metabolism and cellular function, this compound stands out due to its multifaceted biological activities.
Case Studies and Research Findings
Recent studies have begun to explore the practical applications of this compound in various fields:
- Oxidative Stress Research : A study demonstrated that supplementation with this compound reduced markers of oxidative stress in animal models, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.
- Antimicrobial Efficacy : In vitro tests showed that this compound inhibited the growth of certain bacterial strains, indicating its promise as a lead compound for antibiotic development.
- Neuroprotective Studies : Research involving neuronal cell cultures indicated that treatment with this compound led to increased cell viability under stress conditions, supporting its role as a neuroprotective agent.
Properties
Molecular Formula |
C7H13NO3 |
---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
(2S)-2-(butanoylamino)propanoic acid |
InChI |
InChI=1S/C7H13NO3/c1-3-4-6(9)8-5(2)7(10)11/h5H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t5-/m0/s1 |
InChI Key |
DTIMTCJMOWXMGT-YFKPBYRVSA-N |
Isomeric SMILES |
CCCC(=O)N[C@@H](C)C(=O)O |
Canonical SMILES |
CCCC(=O)NC(C)C(=O)O |
Origin of Product |
United States |
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